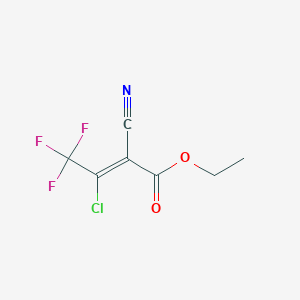

Ethyl 3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate

Description

Properties

IUPAC Name |

ethyl (Z)-3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO2/c1-2-14-6(13)4(3-12)5(8)7(9,10)11/h2H2,1H3/b5-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPMJENKZJUFOON-PLNGDYQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C(F)(F)F)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(/C(F)(F)F)\Cl)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677510 | |

| Record name | Ethyl (2Z)-3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77429-04-0 | |

| Record name | Ethyl (2Z)-3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-amino-4,4,4-trifluorobut-2-enoate (CAS 372-29-2)

Molecular Formula: C₆H₈F₃NO₂ Molecular Weight: 183.13 g/mol Substituents: Amino group at position 3 (vs. chloro and cyano groups in the main compound).

Key Differences:

Reactivity :

- The chloro and cyano groups in the main compound enhance electrophilicity, making it reactive in nucleophilic substitutions for herbicidal derivatives .

- The amino group in the analog facilitates condensation reactions, such as forming pyrimidine-2,4-diones in pharmaceutical intermediates .

Ethyl (Z)-3-(Dimethylcarbamoylamino)-4,4,4-trifluoro-but-2-enoate (CAS 289044-75-3)

Molecular Formula: C₉H₁₃F₃N₂O₃ Molecular Weight: 254.21 g/mol Substituents: Dimethylcarbamoylamino group at position 3.

Key Differences:

Role in Agrochemicals :

- The dimethylcarbamoylamino group enhances binding to target enzymes in herbicides, as seen in Tiafenacil .

- The main compound’s cyano group may contribute to herbicidal activity by inhibiting electron transport in weeds .

Preparation Methods

Halogenation of Cyano-Substituted Trifluorobutenoates

A common preparative approach involves the selective chlorination of the corresponding ethyl 2-cyano-4,4,4-trifluorobut-2-enoate derivatives. Chlorination reagents such as N-chlorosuccinimide (NCS) are employed to introduce the chlorine atom at the 3-position (β-position) of the unsaturated ester.

-

- Reagent: N-chlorosuccinimide (NCS)

- Solvent: Typically inert organic solvents (e.g., dichloromethane)

- Temperature: Ambient to moderate heating

- Time: Several hours depending on substrate and scale

Mechanism: Electrophilic chlorination occurs at the β-position adjacent to the cyano and trifluoromethyl groups, facilitated by the electron-withdrawing effects enhancing regioselectivity.

Yields: Moderate to good yields (40–70%) are typical, with purification by flash chromatography.

Condensation of Ethyl 2-chloro-4,4,4-trifluoroacetoacetate with Cyanide Sources

Another synthetic strategy involves the reaction of ethyl 2-chloro-4,4,4-trifluoroacetoacetate with cyanide donors or related nucleophiles to introduce the cyano group at the α-position.

-

- Starting Material: Ethyl 2-chloro-4,4,4-trifluoroacetoacetate

- Cyanide Source: Ammonium formate or other cyanide equivalents

- Solvent: Ethanol or acetonitrile

- Temperature: Reflux or room temperature depending on reagents

- Base: Triethylamine or similar bases to facilitate substitution

Example: Reaction with ammonium formate in ethanol under reflux for 24 hours yields enamine esters that can be further transformed into the target compound.

Purification: Flash chromatography using petroleum ether/ethyl acetate mixtures is common.

Multi-Step Synthesis via Thioamide Intermediates

In some cases, ethyl 2-chloro-4,4,4-trifluoroacetoacetate is reacted with thioamide derivatives under basic conditions to form heterocyclic intermediates, which upon further chlorination and functional group manipulation yield the desired ethyl 3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate.

-

- Solvent: Acetonitrile or ethyl acetate

- Base: Triethylamine

- Temperature: Controlled addition at 5–38 °C, followed by reflux and overnight stirring

- Workup: Filtration, aqueous washes, rotary evaporation, and distillation for purification

Yields: Variable, with some reports indicating yields around 24.5% for related intermediates.

Detailed Preparation Data Table

| Method No. | Starting Materials | Reagents/Conditions | Temperature | Time | Yield (%) | Purification Method |

|---|---|---|---|---|---|---|

| 1 | Ethyl 2-cyano-4,4,4-trifluorobut-2-enoate | N-chlorosuccinimide (NCS), DCM | RT to mild heat | Several hours | 40-70 | Flash chromatography |

| 2 | Ethyl 2-chloro-4,4,4-trifluoroacetoacetate + NH4COOH | Ethanol, reflux | 80 °C | 24 h | Moderate | Flash chromatography |

| 3 | Ethyl 2-chloro-4,4,4-trifluoroacetoacetate + thioamide | Acetonitrile, triethylamine, reflux | 30-38 °C (addition), reflux overnight | Overnight | ~24.5 | Filtration, rotary evaporation, distillation |

Research Findings and Notes

Solubility and Stability: The compound is soluble in organic solvents such as DMSO, ethanol, and acetonitrile. Stock solutions are stable when stored at -80 °C for up to 6 months or at -20 °C for 1 month. Heating to 37 °C and sonication can improve solubility during preparation.

Purification: Flash column chromatography using petroleum ether/ethyl acetate mixtures is the standard purification method, ensuring removal of side products and unreacted starting materials.

Reaction Monitoring: Thin-layer chromatography (TLC) is commonly used to monitor reaction progress. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) confirm product identity and purity.

Safety and Handling: Due to the presence of reactive halogens and fluorinated groups, reactions should be conducted under inert atmosphere when possible, with appropriate personal protective equipment and ventilation.

Q & A

Q. Q1. What are the established synthetic routes for Ethyl 3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate, and how is its structure confirmed?

The compound is synthesized via a multi-step protocol starting from alkyl 4,4,4-trifluorobut-2-enoate derivatives. For example, describes the condensation of 2-ethoxyethyl-3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate with substituted phenoxyphenyl ethylamines under mild conditions. Structural confirmation employs 1H NMR, 13C NMR, 19F NMR, IR spectroscopy, and HRMS , ensuring precise identification of functional groups (e.g., cyano, trifluoromethyl) and regiochemistry .

Reactivity as a Michael Acceptor

Q. Q2. How do the electron-withdrawing substituents (Cl, CN, CF₃) influence the compound’s reactivity in nucleophilic additions?

The trifluoromethyl (CF₃), cyano (CN), and chloro (Cl) groups collectively lower the LUMO energy of the α,β-unsaturated ester, enhancing its electrophilicity. highlights similar esters (e.g., ethyl 4,4,4-trifluorobut-2-enoate) as potent Michael acceptors, where intramolecular fluorine-metal interactions and electron withdrawal facilitate nucleophilic attack. Computational studies (e.g., DFT) can quantify these effects by analyzing frontier molecular orbitals .

Advanced Reactivity: Regioselectivity in Catalytic Reactions

Q. Q3. In hydroformylation or epoxidation reactions, how do competing substituents (CF₃ vs. ester) dictate regioselectivity?

demonstrates that the ester group exerts a stronger directing effect than CF₃ in rhodium-catalyzed hydroformylation, favoring aldehyde formation at the β-position. This contrasts with traditional expectations for electron-withdrawing groups and underscores the need for mechanistic studies using catalysts like Biphephos to rationalize selectivity .

Herbicidal Activity and Structure-Activity Relationships (SAR)

Q. Q4. What methodologies are used to evaluate the herbicidal efficacy of this compound, and which structural features drive activity?

reports bioassays against Brassica campestris and Amaranthus retroflexus at 93.75 g/ha, showing 100% inhibition for select derivatives. SAR studies suggest the chloro and cyano substituents are critical for disrupting plant enzyme systems. Dose-response experiments and comparative assays with analogues (e.g., replacing Cl with NH₂) can further refine SAR models .

Synthetic Modifications and Derivative Design

Q. Q5. How can the chloro substituent be selectively replaced to generate novel derivatives for functional screening?

The chloro group can undergo nucleophilic substitution (e.g., with amines or thiols) or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). describes analogous protocols using ethyl 3-amino-4,4,4-trifluorobut-2-enoate, where the amino group is introduced via carbamate intermediates .

Challenges in Fluorine-Containing Compound Characterization

Q. Q6. What analytical challenges arise in characterizing this compound, and how are they addressed?

The presence of multiple fluorine atoms complicates NMR interpretation due to coupling (e.g., ¹⁹F-¹⁹F or ¹H-¹⁹F). resolves this using 19F NMR to distinguish CF₃ and Cl environments. High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable) further validate purity and stereochemistry .

Stability and Storage Considerations

Q. Q7. What are the stability profiles of this compound under varying conditions (e.g., light, temperature)?

While direct stability data is limited, analogous α,β-unsaturated trifluoromethyl esters () are sensitive to hydrolysis and UV degradation. Recommended storage includes anhydrous conditions , inert atmospheres, and temperatures below –20°C. Accelerated stability studies (e.g., thermal gravimetric analysis) can quantify decomposition kinetics .

Computational Modeling of Electronic Effects

Q. Q8. How can DFT calculations predict the electronic properties and reactivity of this compound?

DFT studies (e.g., Gaussian or ORCA software) compute LUMO energies to predict sites for nucleophilic attack. notes that CF₃ and ester groups synergistically lower LUMO levels, while intramolecular F···H interactions stabilize transition states in Michael additions .

Comparison with Analogous Fluorinated Esters

Q. Q9. How does this compound’s reactivity compare to non-chlorinated or amino-substituted analogues?

Ethyl 3-amino-4,4,4-trifluorobut-2-enoate ( ) exhibits reduced electrophilicity due to the electron-donating amino group, whereas the chloro and cyano substituents in this compound enhance electrophilicity. Comparative kinetic studies (e.g., competition experiments) quantify these differences .

Contradictions in Synthetic Yield Optimization

Q. Q10. Are there conflicting reports on optimal reaction conditions for synthesizing high-purity batches?

uses mild conditions (room temperature, short reaction times), whereas employs elevated temperatures (50°C) with sodium hydride and TosMIC. Contradictions may arise from substrate sensitivity; systematic screening (e.g., Design of Experiments) is recommended to identify robust protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.